molecular formula C20H18N2O2S B2369608 Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate CAS No. 477854-52-7

Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate

Cat. No.: B2369608
CAS No.: 477854-52-7
M. Wt: 350.44
InChI Key: VXDDMNWJERCSQR-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate is a chemical compound with the molecular formula C15H16N2O2S2. It is a pyrimidine derivative that features a sulfanyl group attached to a phenyl ring, which is further connected to an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate typically involves the reaction of 4-methylbenzenethiol with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetonitrile under reflux conditions for several hours . The general reaction scheme is as follows:

    Step 1: 4-methylbenzenethiol + ethyl 4-bromobutanoate + K2CO3 → Ethyl 4-[(4-methylphenyl)sulfanyl]butanoate

    Step 2: Further reactions involving pyrimidine derivatives to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up the process, and ensuring purity, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogens, nitrating agents, or sulfonating agents can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfanyl and pyrimidine groups. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(4-methylphenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine-5-carboxylate
  • Ethyl 4-[(4-methylphenyl)sulfanyl]butanoate

Uniqueness

Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrimidine core, coupled with the sulfanyl and phenyl groups, makes it a versatile compound for various applications .

Properties

IUPAC Name

ethyl 4-(4-methylphenyl)sulfanyl-2-phenylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-3-24-20(23)17-13-21-18(15-7-5-4-6-8-15)22-19(17)25-16-11-9-14(2)10-12-16/h4-13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDDMNWJERCSQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1SC2=CC=C(C=C2)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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